Bis(2-chloroisopropyl)ether
Description
Historical Perspectives on Industrial Derivation and Production Pathways
The history of BCIPE is intrinsically linked to the production of other commercially significant chemicals. It was not typically manufactured as a primary product but rather emerged as a result of specific chemical synthesis processes.
Bis(2-chloroisopropyl)ether is notably formed as a byproduct during the chlorohydrin process for manufacturing propylene (B89431) oxide and propylene glycol. inchem.orgchemicalbook.comnih.govresearchgate.net This industrial process involves the reaction of propylene with chlorine and water. During this synthesis, the formation of BCIPE occurs, leading to its presence in industrial waste streams. nih.govlookchem.com Its detection in industrial effluents is a direct consequence of these production methods. researchgate.net
It is important to note that there has been some confusion in the scientific literature and regulatory documents regarding the exact identity of "bis(2-chloroisopropyl) ether." The name has been used to refer to both bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1) and bis(2-chloroisopropyl) ether, also known as 2,2'-oxybis(2-chloropropane) (CASRN 39638-32-9). regulations.gov However, the U.S. Environmental Protection Agency (EPA) has clarified that the priority pollutant is bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1), as the other isomer is not known to be in industrial production. regulations.gov
While primarily a byproduct, BCIPE did have some historical industrial applications. It was used as a solvent for fats, waxes, greases, and resins, as well as in paint and varnish removers and for spotting and cleaning solutions. chemicalbook.comnih.govnih.gov Additionally, it saw limited use as a chemical intermediate and as a soil fumigant or nematicide to control parasitic nematodes in agriculture, particularly in Japan. inchem.orgchemicalbook.comlookchem.com However, it is not registered for use as a pesticide in the United States. lookchem.com
Over time, the commercial manufacture and use of BCIPE have significantly declined, and it has not been commercially produced for many years. nih.govnih.gov The focus has now shifted from its industrial applications to its environmental impact as a contaminant.
Table 1: Historical Industrial Applications of this compound
| Application Category | Specific Use |
|---|---|
| Solvent | Fats, waxes, greases, oils, resins chemicalbook.comnih.gov |
| Cleaning Agent | Paint and varnish removers, spotting and cleaning solutions nih.govnih.gov |
| Agricultural | Soil fumigant, nematicide inchem.orgchemicalbook.comlookchem.com |
| Chemical Intermediate | Used in chemical synthesis nih.gov |
Significance as an Environmental Contaminant
The persistence of BCIPE in the environment and its potential for widespread distribution have led to its recognition as a significant environmental contaminant.
This compound is considered a persistent organic pollutant (POP). chemicalbook.comlookchem.comcaymanchem.com POPs are chemical substances that persist in the environment, can be transported over long distances, bioaccumulate in living organisms, and pose a risk to human health and the environment. researchgate.netchemviron.eu Its classification as a POP stems from its slow degradation in the environment. caymanchem.comcaymanchem.comvincibiochem.itbiomol.com
The release of BCIPE into the environment primarily occurs through industrial wastewater discharges from facilities producing propylene oxide and propylene glycol. chemicalbook.comlookchem.com As a result, it has been detected in various environmental compartments.
Water: BCIPE has been found in industrial wastewater, natural waterways, and even in some municipal drinking water supplies in the United States and the Netherlands. inchem.orgchemicalbook.comlookchem.comcaymanchem.com A major source of contamination in rivers has been traced back to industrial outfalls. researchgate.net
Soil and Sediment: Due to its physical and chemical properties, BCIPE can be present in soil and sediment, particularly in areas near industrial discharge points.
Air: While less common, volatilization from contaminated water or soil surfaces can lead to its presence in the atmosphere. The atmospheric half-life is estimated to be around 6.2 days. nih.gov
The presence of BCIPE in drinking water is a particular concern due to potential health risks and aesthetic issues like taste and odor. researchgate.net Studies have shown that conventional water treatment methods may not effectively remove it. researchgate.net
Table 2: Environmental Distribution of this compound
| Environmental Compartment | Primary Source of Contamination |
|---|---|
| Water (Industrial Wastewater, Rivers, Drinking Water) | Discharge from propylene oxide/glycol production facilities chemicalbook.comlookchem.comresearchgate.net |
| Soil and Sediment | Deposition from contaminated water and industrial activities |
| Air | Volatilization from contaminated surfaces nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
39638-32-9 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
2-chloro-2-(2-chloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H12Cl2O/c1-5(2,7)9-6(3,4)8/h1-4H3 |
InChI Key |
BULHJTXRZFEUDQ-UHFFFAOYSA-N |
SMILES |
CC(C)(OC(C)(C)Cl)Cl |
Canonical SMILES |
CC(C)(OC(C)(C)Cl)Cl |
boiling_point |
369 °F at 760 mm Hg (NTP, 1992) 187.3 °C at 760 mm Hg |
density |
Sp gr: 1.1122 20 °C/20 °C |
flash_point |
185 °F (NTP, 1992) 185 °F (OPEN CUP) |
melting_point |
-96.8 - 101.8 °C |
Other CAS No. |
39638-32-9 |
physical_description |
Bis(2-chloroisopropyl) ether is a colorless liquid. Insoluble in water. Combustible. |
Pictograms |
Acute Toxic; Health Hazard |
shelf_life |
FAIRLY STABLE IN AQUEOUS MEDIA |
solubility |
WATER SOLUBLE Water miscible in organic solvents. |
Synonyms |
bis(2-chloroisopropyl)ether |
vapor_density |
5.9 (Air=1) |
vapor_pressure |
0.71 - 0.85 mm Hg at 20 °C |
Origin of Product |
United States |
Environmental Occurrence and Transport Dynamics of Bis 2 Chloroisopropyl Ether
Detection and Quantification in Environmental Matrices
The presence of Bis(2-chloroisopropyl)ether in the environment is primarily a result of its formation as a by-product in industrial processes, such as the manufacturing of propylene (B89431) oxide. chemicalbook.com Its detection in various environmental matrices is a key aspect of understanding its potential impact.
Occurrence in Aquatic Environments
This compound has been identified as a contaminant in various aquatic environments, including rivers and drinking water sources. In the United States, it has been detected in rivers at concentrations ranging from 0.2 to 5 micrograms per liter (µg/L). nih.gov Furthermore, this compound is recognized as a persistent organic pollutant in the waterways of the Netherlands. chemicalbook.com
A study conducted in China on raw and finished drinking water detected Bis(2-chloro-1-methylethyl) ether, a synonym for this compound, at concentrations below 1280 nanograms per liter (ng/L). While there is limited recent data on its prevalence in U.S. drinking water, a 1977 report from the U.S. Environmental Protection Agency (EPA) on a related compound, bis(2-chloroethyl) ether (BCEE), found concentrations in the drinking water of several cities ranging from 0.01 to 0.36 µg/L. cdc.gov The U.S. EPA has established a human health noncancer criterion for this compound in drinking water sources at 990 µg/L. epa.gov
Table 1: Reported Concentrations of this compound and a Related Compound in Aquatic Environments
| Location/Matrix | Compound | Concentration Range | Source |
| U.S. Rivers | This compound | 0.2 - 5 µg/L | nih.gov |
| Chinese Raw and Finished Water | Bis(2-chloro-1-methylethyl) ether | < 1280 ng/L | |
| U.S. Drinking Water (1977) | bis(2-chloroethyl) ether | 0.01 - 0.36 µg/L | cdc.gov |
Presence in Soil and Sediment Systems
The occurrence of this compound in soil and sediment is influenced by its chemical properties. Due to its tendency to undergo rapid hydrolysis in moist soil, significant adsorption to soil and sediment particles is not expected to be a primary fate process. nih.gov This suggests that the compound is likely to be mobile in such environments. The soil organic carbon-water partitioning coefficient (Koc) for this compound has been determined to be 47, which indicates very high mobility in soil. nih.gov To date, specific quantitative data on the measured concentrations of this compound in soil and sediment are limited in publicly available scientific literature.
Atmospheric Distribution and Volatilization Processes
Inter-compartmental Transfer and Partitioning Behavior
The movement and distribution of this compound between different environmental compartments, such as air, water, and soil, are governed by its physicochemical properties.
Air-Water Exchange Dynamics
The partitioning of this compound between air and water is a critical factor in its environmental transport. The Henry's Law Constant for this compound has been reported as 0.24 at 25°C, a value that provides insight into its tendency to volatilize from water to air. chemicalbook.com This constant, in conjunction with environmental conditions such as temperature and wind speed, dictates the rate of its transfer across the air-water interface.
Water-Sediment/Soil Interactions and Sorption Characteristics
The interaction of this compound with sediment and soil is largely influenced by its sorption characteristics. As previously mentioned, the compound's rapid hydrolysis in moist environments limits its potential for significant adsorption. nih.gov The low soil organic carbon-water partitioning coefficient (Koc) of 47 further supports the expectation of high mobility in soil and limited partitioning to sediment. nih.gov This suggests that in aquatic systems, this compound is more likely to remain in the water column rather than accumulate in the sediment.
Groundwater Mobility and Transport
The potential for this compound (CASRN 108-60-1) to move through soil and enter groundwater systems is a key aspect of its environmental behavior. This mobility is governed by its physical and chemical properties, primarily its solubility in water and its tendency to adsorb to soil particles.
Research and regulatory assessments indicate that this compound possesses characteristics that favor its transport into groundwater. It has been detected in industrial wastewater and natural water sources, which serve as pathways to subterranean systems. nj.govwho.int The establishment of a Ground Water Quality Standard by regulatory bodies like the New Jersey Department of Environmental Protection (NJDEP) underscores its potential to be a groundwater contaminant. nj.gov The standard, set at 300 µg/L, implies that the compound is sufficiently mobile and persistent to reach and reside in groundwater at levels that warrant monitoring. nj.gov
The mobility of a chemical in soil is often predicted by its soil adsorption coefficient (Koc), which is related to its octanol-water partition coefficient (Kow). For the related compound, bis(2-chloroethyl)ether (BCEE), studies have shown it does not adsorb strongly to soils and is expected to migrate in soil water. cdc.govnih.gov A soil retardation factor of less than 1.5 was reported for BCEE in sandy soil with low organic content, indicating high mobility. cdc.gov Given that this compound (CASRN 108-60-1) also has a relatively low log Kow, a similar tendency for high mobility in soil and potential for leaching into groundwater is expected.
In contrast, the true Bis(2-chloroisopropyl) ether isomer (CASRN 39638-32-9) is reported to be insoluble in water and to undergo extremely rapid hydrolysis, with an estimated half-life of less than 38.4 seconds. nih.gov This rapid degradation would be the predominant environmental fate process, severely limiting its ability to migrate through the soil column and reach groundwater. nih.gov
Table 1: Groundwater Mobility Parameters and Standards
| Parameter | Value | Compound | Significance |
|---|---|---|---|
| Ground Water Quality Standard | 300 µg/L | Bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1) | Regulatory limit indicating potential for groundwater contamination. nj.gov |
| Water Solubility | Insoluble | Bis(2-chloroisopropyl) ether (CASRN 39638-32-9) | Low solubility would typically reduce mobility in water. nih.gov |
| Hydrolysis Half-Life | < 38.4 seconds (estimated) | Bis(2-chloroisopropyl) ether (CASRN 39638-32-9) | Extremely rapid degradation prevents significant transport. nih.gov |
Bioaccumulation Potential in Ecological Systems
Bioaccumulation refers to the process by which a chemical is absorbed by an organism from all environmental sources, leading to a concentration in the organism that is greater than in the surrounding environment. This is a critical consideration for assessing the long-term ecological risk of a chemical.
Assessment of Bioconcentration Factors in Aquatic Biota
The bioconcentration factor (BCF) is a specific measure of bioaccumulation, representing the uptake of a chemical from water alone. It is a key metric used in regulatory frameworks to identify substances that may pose a risk to aquatic food webs. nih.gov A high BCF indicates that a substance is likely to accumulate in aquatic organisms.
This prediction is supported by data on the analogous compound, bis(2-chloroethyl)ether (BCEE). BCEE has a similarly low log Kow (measured at 1.1) and a low measured bioconcentration factor of 11 in sunfish. cdc.govnih.gov It is not expected to bioaccumulate significantly in aquatic organisms. cdc.gov Given the structural and physicochemical similarities, a similarly low BCF would be anticipated for this compound (CASRN 108-60-1).
For the true Bis(2-chloroisopropyl) ether isomer (CASRN 39638-32-9), the potential for bioconcentration is considered negligible. Its extremely rapid hydrolysis means it would break down in the aquatic environment long before it could be taken up and concentrated by organisms. nih.gov
Table 2: Bioconcentration Data and Related Physicochemical Properties
| Parameter | Value | Compound | Implication for Bioconcentration |
|---|---|---|---|
| Bioconcentration Factor (BCF) | 11 (measured) | Bis(2-chloroethyl)ether (Analogue) | Low potential. cdc.govnih.gov |
| Log Octanol-Water Partition Coefficient (Log Kow) | 1.05 | Bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1) | Low potential. nj.gov |
Evaluation of Bioaccumulation in Terrestrial Organisms
There is a notable lack of specific research findings on the bioaccumulation of this compound (either isomer) in terrestrial organisms such as soil invertebrates, plants, or wildlife. The environmental focus for this class of chemicals has been predominantly on water contamination and aquatic life.
However, based on its chemical properties, the potential for significant bioaccumulation in terrestrial ecosystems is considered low. For a chemical to accumulate in terrestrial organisms, it generally needs to be persistent in soil and have a tendency to partition into organic matter and fatty tissues.
As with aquatic organisms, the low log Kow (1.05) of this compound (CASRN 108-60-1) suggests it would not readily accumulate in the lipid-rich tissues of terrestrial animals. nj.gov Furthermore, its mobility in soil implies that it is more likely to be transported with water flow rather than being retained and taken up by soil-dwelling organisms. For the analogue BCEE, exposure to terrestrial organisms is considered to be negligible. canada.ca
For the isomer CASRN 39638-32-9, the rapid hydrolysis would prevent its persistence in the soil environment, thereby precluding any significant opportunity for uptake and bioaccumulation by terrestrial flora or fauna. nih.gov
Due to the absence of direct experimental data, a quantitative assessment is not possible. The evaluation remains predictive, based on the compound's physicochemical characteristics which point towards a low bioaccumulation potential in terrestrial systems.
Analytical Methodologies for Bis 2 Chloroisopropyl Ether Characterization in Environmental Research
Chromatographic Techniques
Gas chromatography (GC) is the principal analytical technique for the determination of bis(2-chloroisopropyl)ether. Its volatility and thermal stability make it an ideal candidate for GC analysis. The choice of detector and the coupling of GC with mass spectrometry are critical for achieving the required sensitivity and selectivity in environmental monitoring.
Gas Chromatography (GC) with Specific Detectors
Several U.S. Environmental Protection Agency (EPA) methods outline the use of gas chromatography with specific detectors for the analysis of haloethers, including this compound. EPA Method 8111, for instance, describes a dual-column/dual-detector approach for the determination of haloethers in water and soil. synectics.net While a single-column/single-detector system is acceptable, the dual-column setup provides enhanced confirmation of the analyte's identity. synectics.net An electron capture detector (ECD) is often employed for this analysis. synectics.net
Another relevant method is EPA Method 8010, which utilizes a halogen-specific detector for analyzing halogenated volatile organics like this compound in solid waste. nih.gov The precision and accuracy of this method are directly related to the concentration of the analyte and are largely independent of the sample matrix. nih.gov Additionally, a gas chromatograph equipped with an electrolytic conductivity detector (HECD) is specified in EPA Method 8110 for detecting parts-per-billion concentrations of haloethers. itesm.mx
For broader screening of environmental contaminants, a gas chromatograph coupled with an atomic emission detector (GC/AED) has been evaluated. acs.org This technique can determine elemental composition, and for chlorine-containing compounds like this compound, the chlorine channel at 479 nm is utilized. acs.org Detection limits for injected analytes on the chlorine channel range from 0.071 to 3.0 ng. acs.org
It's important to note that co-elution with other compounds, such as dichlorobenzenes, can be a source of interference. itesm.mx Using two different column packings can help to resolve these co-eluting compounds. itesm.mx
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of semivolatile organic compounds (SVOCs), including this compound, in environmental samples. thermofisher.comgcms.cz EPA Method 8270 is a prominent example, providing a framework for the analysis of SVOCs in extracts from solid waste, soils, air sampling media, and water. thermofisher.com This method relies on a temperature-programmed GC to separate the analytes, which are then detected by a mass spectrometer. gcms.cz Analyte identification is confirmed by comparing their mass spectra with those of authentic standards. gcms.cz
The sensitivity of modern single quadrupole mass spectrometers has significantly improved since the initial release of Method 8270. thermofisher.com For instance, under the conditions of EPA Method 8250, a packed column GC/MS technique, this compound has a detection limit of 5.7 µg/L. nih.gov The use of fused silica (B1680970) capillary columns in GC/MS has also been explored to enhance the analysis of extractable priority pollutants. nih.gov
Recent advancements have led to the adoption of GC-tandem mass spectrometry (GC-MS/MS), as outlined in EPA Method 8270E. shimadzu.com The superior selectivity of MS/MS provides better sensitivity compared to traditional single quadrupole GC-MS. shimadzu.com A study utilizing a GC-MS/MS system demonstrated the successful simultaneous analysis of 84 SVOCs, with most compounds showing excellent linearity and repeatability. shimadzu.com
It is crucial to be aware of potential issues with the identification of this compound, as confusion can arise with its isomer, 2,2'-oxybis(1-chloropropane), which have different CAS numbers but very similar mass spectra. youtube.com The presence of a third isomer, bis(3-chloropropyl)ether, has also been reported in some standards. youtube.com
Below is a table summarizing typical GC-MS operating conditions for SVOC analysis, which would be applicable for this compound.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., Thermo Scientific™ TraceGOLD™ TG-5MS) |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Initial Temp: 35-45°C, hold for 2.25-4 min, ramp at 25-30°C/min to 100°C, then ramp at 10-30°C/min to 280-320°C, hold for 5 min |
| Carrier Gas | Helium |
| MS Ion Source Temp | ~150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan or Selected Ion Monitoring (SIM) |
This table presents a generalized range of parameters based on multiple sources and specific conditions may vary depending on the exact instrumentation and method. acs.orgthermofisher.com
Sample Preparation and Extraction Methods
The effectiveness of any analytical method for this compound is highly dependent on the initial sample preparation and extraction. The goal is to efficiently isolate the analyte from the sample matrix and concentrate it to a level suitable for detection.
Liquid/Liquid Extraction
Liquid/liquid extraction (LLE) is a conventional and widely used technique for preparing water samples for the analysis of organic pollutants. vt.edu EPA Method 611, for example, specifies an LLE procedure using methylene (B1212753) chloride to extract haloethers from water. nih.gov This is followed by concentration steps using Kuderna-Danish evaporators. nih.gov For the analysis of semivolatile organic compounds, LLE is a foundational step. In a typical procedure, a one-liter water sample is extracted multiple times with a smaller volume of an organic solvent like methylene chloride. vt.edu
Continuous liquid-liquid extraction is another option that is particularly useful for samples containing particulates that might otherwise cause emulsions. epa.gov This method provides a more efficient extraction for such challenging matrices. epa.gov
Solid-Phase Microextraction (SPME)
Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. nih.gov It has been successfully applied to the determination of this compound in water. sigmaaldrich.com SPME offers several advantages, including simplicity, high sensitivity, and a less invasive nature compared to traditional methods. nih.gov The technique involves exposing a fused silica fiber coated with a stationary phase to the sample. The analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.govgoogleapis.comoieau.fr
Direct Aqueous Injection Techniques
For certain applications, direct aqueous injection (DAI) into a gas chromatograph can be employed, eliminating the need for a separate extraction step. greenrivertech.com.tw EPA Method 8430 provides procedures for the analysis of bis(2-chloroethyl)ether and its hydrolysis products in aqueous matrices using DAI coupled with gas chromatography/Fourier transform infrared spectrometry (GC/FT-IR). accustandard.comepa.gov This method is suitable for compounds that are generally non-extractable, highly water-soluble, and thermally stable. greenrivertech.com.twepa.gov Prior to injection, water samples are typically filtered through a 0.45 µm filter. greenrivertech.com.twepa.gov While this method was developed for bis(2-chloroethyl)ether, it has been suggested that it could be applicable to other ethers and alcohols. greenrivertech.com.twepa.gov
Method Validation and Interlaboratory Studies in Environmental Matrices
The validation of analytical methods is crucial for ensuring the reliability and comparability of data for this compound in environmental samples. Method validation establishes the performance characteristics of a method, including its accuracy, precision, and linearity. Interlaboratory studies are subsequently conducted to assess the reproducibility of the method when performed by different laboratories.
A notable interlaboratory study for haloethers, including this compound, was conducted as part of the EPA Method Study 21 for Method 611. nih.gov This study involved 20 collaborating laboratories analyzing spiked samples of six different water types: distilled water, tap water, surface water, and three industrial wastewaters. nih.gov The study utilized six concentrations of spiking solutions containing this compound and other haloethers, prepared as three Youden pairs. nih.gov The results indicated that the precision and accuracy of the method were directly related to the concentration of the analyte and were largely independent of the sample matrix. nih.gov
The validation process often involves analyzing a Quality Control (QC) sample containing a known concentration of this compound. For EPA Method 611, QC acceptance criteria are defined. For a test concentration of 100 µg/L, the average recovery (X) should be in the range of 26.4-147.0 µg/L, with a standard deviation (s) limit of 32.7 µg/L. The percent recovery (P, Ps) should fall within the range of 9-165%. nj.gov
Furthermore, the analytical methodologies themselves undergo rigorous validation. For instance, EPA Method 8270, which uses gas chromatography/mass spectrometry (GC/MS), has specific initial and continuing calibration criteria and quality control steps that must be met. gcms.cz These include criteria for the evaluation of calibration curves, such as the recalculation of calibration points being within ±30% of the true value and a relative standard deviation (RSD) of response factors of less than 20% for an average response factor calibration model. shimadzu.com For linear and quadratic calibration curves, the coefficient of determination (R²) must be greater than 0.99. shimadzu.com
The following table summarizes the QC acceptance criteria for this compound from EPA Method 611.
Table 1: EPA Method 611 QC Acceptance Criteria for this compound
Detection Limits and Quantification in Complex Environmental Samples
The ability to detect and quantify this compound at low concentrations is essential for assessing its environmental presence and potential risks. The method detection limit (MDL) is defined as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.
Various analytical methods have established MDLs for this compound in different environmental matrices. For instance, EPA Method 611, a gas chromatography (GC) method for analyzing haloethers in municipal and industrial wastewater, lists a method detection limit for this compound. epa.gov It is important to note that the MDL for a specific wastewater sample may differ from the listed value due to matrix interferences. epa.gov
EPA Method 8250, which employs a packed column gas chromatography/mass spectrometry (GC/MS) technique for semivolatile organic compounds in solid waste matrices, soil, and groundwater, has a reported detection limit of 5.7 µg/L for this compound. nih.gov
For aqueous samples, direct aqueous injection (DAI) coupled with GC can also be utilized. EPA Method 8430, which uses this technique with a Fourier Transform Infrared (FT-IR) detector, has determined minimum identifiable quantities (MIQ) for several compounds, though specific values for this compound are part of a broader range for the analytes. epa.govgreenrivertech.com.tw
In the context of environmental standards, some jurisdictions have set maximum concentration levels for this compound in soil and groundwater. For example, in Ontario, Canada, the standard for coarse-textured soil is 0.67 µg/g dry weight, while for medium and fine-textured soils it is 1.8 µg/g dry weight. ontario.ca The groundwater standard is set at 120 µg/L. ontario.ca
The following table presents a summary of detection limits for this compound from various EPA methods.
Table 2: Detection Limits for this compound
Environmental Fate and Degradation Pathways of Bis 2 Chloroisopropyl Ether
Abiotic Transformation Processes
Abiotic processes, which are non-biological in nature, play a role in the transformation of Bis(2-chloroisopropyl)ether in the environment. These include chemical reactions with water (hydrolysis), degradation by light (photolysis), and chemical oxidation.
The stability of this compound in aqueous systems is a key factor in its environmental persistence. While one source describes the compound as "fairly stable in aqueous media," another provides a conflictingly rapid estimated hydrolysis half-life of less than 38.4 seconds. nih.gov This rapid estimation was made by analogy to bis(chloro)methyl ether, which is an α-chloroether. nih.gov However, this compound is a β-chloroether. β-chloroethers are structurally different and generally exhibit much greater stability towards hydrolysis. For instance, the structurally similar β-chloroether, bis(2-chloroethyl)ether (BCEE), is significantly more resistant to hydrolysis, with an estimated half-life of about 22 years at 20°C. cdc.govinchem.orgcdc.gov Given the structural similarities, a much slower hydrolysis rate is considered more plausible for this compound than the rapid rate suggested by the α-chloroether analogy.
No specific data on the hydrolysis mechanisms or products for this compound were found in the reviewed literature.
Photolysis, or degradation by light, is another potential abiotic pathway. Direct photolysis in surface waters or the lower atmosphere is not expected to be a significant degradation process for this compound. nih.gov This is because the molecule lacks chromophores, which are functional groups capable of absorbing radiation in the visible or near-ultraviolet regions of the solar spectrum. nih.gov
However, indirect photolytic degradation can occur in the atmosphere. The compound is expected to undergo a gas-phase reaction with photochemically produced hydroxyl radicals (•OH). nih.gov The estimated rate constant for this reaction is 2.6 x 10⁻¹² cm³/molecule-sec, which corresponds to an atmospheric half-life of approximately 6.2 days, assuming an average hydroxyl radical concentration of 5 x 10⁵ radicals/cm³. nih.gov
| Process | Medium | Half-Life Estimate | Notes |
|---|---|---|---|
| Hydrolysis | Water | < 38.4 seconds (by analogy to α-chloroether) to "Fairly Stable" | Significant uncertainty exists; slow hydrolysis is more likely for a β-chloroether. nih.gov |
| Direct Photolysis | Water/Atmosphere | Not significant | Lacks chromophores for absorbing sunlight. nih.gov |
| Indirect Photolysis (reaction with •OH) | Atmosphere | ~6.2 days | Primary atmospheric degradation pathway. nih.gov |
Advanced oxidation processes (AOPs) are effective in degrading persistent organic pollutants. While no studies were identified that specifically examined the chemical oxidation of this compound using methods like the Fenton process, extensive research on the closely related compound bis(2-chloroethyl)ether (BCEE) provides valuable insight.
Studies show that the Fenton process, which uses iron (II) and hydrogen peroxide to generate highly reactive hydroxyl radicals, is very effective for degrading BCEE. nih.govresearchgate.net The degradation rate is influenced by factors such as pH, and the concentrations of Fe²⁺ and H₂O₂. nih.gov For BCEE, three primary reaction pathways have been proposed:
Cleavage of the ether bond: The central C-O-C bond is broken.
Hydroxyl substitution for hydrogen: A hydrogen atom on the alkyl chain is replaced by a hydroxyl group.
Radical coupling: Two radicals combine to form a larger, dimeric molecule.
These reactions lead to the formation of numerous chlorinated intermediates. nih.govresearchgate.net Given the high degree of structural similarity between BCEE and this compound, it is anticipated that the Fenton process would degrade this compound through similar reaction pathways.
Biotic Transformation and Biodegradation
Microbial activity is a critical component of the environmental breakdown of organic compounds. The potential for both aerobic and anaerobic biodegradation of this compound has been considered, though data is limited.
Direct evidence for the aerobic biodegradation of this compound is scarce. One laboratory study using Ohio River water found no evidence of biodegradation over a five-day period. nih.gov In contrast, another assessment estimated a wide aerobic biodegradation half-life ranging from 18 days to 6 months in water, based on different testing methodologies. ymparisto.fi
More extensive research is available for the related compound, BCEE. A bacterial strain identified as Xanthobacter sp. ENV481 has been shown to use BCEE as its sole source of carbon and energy. researchgate.net The degradation mechanism in this strain involves sequential dehalogenation reactions, which are independent of oxygen, to form 2-(2-chloroethoxy)ethanol (B196239) and subsequently diethylene glycol. researchgate.netdaneshyari.com Another organism, Pseudonocardia sp. strain ENV478, degrades BCEE cometabolically (requiring another growth substrate) through a monooxygenase-mediated O-dealkylation mechanism, which does require oxygen. researchgate.netasm.org These findings on BCEE suggest that aerobic biodegradation of this compound could potentially proceed via similar dehalogenation or O-dealkylation pathways, should suitable microbial populations be present.
Information regarding the anaerobic biodegradation of this compound is based on scientific judgment rather than direct experimental data. The anaerobic half-life has been estimated to be between 72 days and 24 months, an extrapolation from aerobic data. ymparisto.fi
For the analog BCEE, anaerobic biodegradation has been demonstrated in laboratory microcosms using sediment from a contaminated site. nih.gov The results suggest that the degradation proceeds via a nucleophilic, SN2-type dechlorination mechanism. daneshyari.comnih.gov While biodegradation was identified as the probable dominant mechanism for BCEE loss in the studied anaerobic aquifer, the potential contribution of abiotic hydrolysis could not be completely ruled out. nih.gov This suggests that under anaerobic conditions, this compound may also be susceptible to biodegradation, likely through a similar dechlorination pathway.
| Process | Condition | Finding/Half-Life Estimate | Notes |
|---|---|---|---|
| Aerobic Biodegradation | Water | 18 days - 6 months (estimated) | One study showed no degradation in 5 days. nih.govymparisto.fi |
| Anaerobic Biodegradation | Water | 72 days - 24 months (estimated) | Based on extrapolation from aerobic data. ymparisto.fi |
Characterization of Microbial Transformation Products
The microbial transformation of this compound (BCIPE) is a key process in its environmental degradation. Research has identified several bacterial strains capable of utilizing this compound, leading to the formation of various transformation products. The specific metabolites generated often depend on the microbial species and the metabolic pathway employed.
One of the primary mechanisms of microbial attack on BCIPE involves the scission of the ether bond. oup.com Studies on Rhodococcus species have shown that the degradation of BCIPE proceeds through an initial oxidation, leading to the formation of an unstable hemiketal intermediate. This intermediate then breaks down, yielding distinct products. For instance, Rhodococcus sp. strain DTB metabolizes BCIPE to produce 1-chloro-2-propanol (B90593) and chloroacetone. oup.com A transient vinyl ether intermediate, specifically 1′-chloro-2′-propyl-3-chloro-2-prop-1-enyl-ether, was also identified during this process. oup.com
Another aerobic enrichment culture, which included a Rhodococcus strain, was shown to transform 2,2'-dichlorodiisopropyl ether with a stoichiometric release of chloride ions, indicating complete dechlorination. scribd.com This culture was capable of using the compound as its sole source of carbon and energy. scribd.com
In a different degradation pathway observed with Xanthobacter sp. strain ENV481 acting on the related compound bis(2-chloroethyl) ether (BCEE), sequential dehalogenation reactions were central. researchgate.netasm.org This process resulted in the formation of 2-(2-chloroethoxy)ethanol, which was then further dehalogenated to diethylene glycol (DEG). researchgate.netasm.org The DEG was subsequently catabolized, with 2-hydroxyethoxyacetic acid detected as a product. researchgate.netasm.org In contrast, Pseudonocardia sp. strain ENV478 utilized a monooxygenase-mediated O-dealkylation mechanism, which led to the accumulation of 2-chloroacetic acid. researchgate.netasm.org Such ether scission pathways, initiated by monooxygenases at the carbon atom adjacent to the ether oxygen, are a widely reported mechanism for the aerobic biodegradation of chlorinated dialkyl ethers. nih.gov
The table below summarizes the microbial transformation products identified in various studies.
| Original Compound | Microbial Strain | Transformation Products Identified | Research Finding |
| Bis(1-chloro-2-propyl) ether (BCPE) | Rhodococcus sp. strain DTB | 1-chloro-2-propanol, Chloroacetone, 1′-chloro-2′-propyl-3-chloro-2-prop-1-enyl-ether | Degradation proceeds via ether bond scission, with discrimination against the (R)-configured stereoisomer. oup.com |
| 2,2'-Dichlorodiisopropyl ether (DDE) | Aerobic mixed culture (including Rhodococcus) | Chloride ions | The culture achieved over 90% removal of DDE and a stoichiometric release of 2 moles of chloride per mole of DDE transformed. scribd.com |
| Bis(2-chloroethyl) ether (BCEE) | Xanthobacter sp. strain ENV481 | 2-(2-chloroethoxy)ethanol, Diethylene glycol (DEG), 2-Hydroxyethoxyacetic acid | Degradation occurs via sequential dehalogenation reactions. researchgate.netasm.org |
| Bis(2-chloroethyl) ether (BCEE) | Pseudonocardia sp. strain ENV478 | 2-Chloroacetic acid | Transformation is facilitated by a monooxygenase-mediated O-dealkylation mechanism, leading to the accumulation of the acid. researchgate.netasm.org |
Identification and Fate of Transformation Products in the Environment
The identification of BCIPE's transformation products is typically accomplished using analytical techniques such as gas chromatography-mass spectrometry (GC/MS). oup.comnih.gov These methods allow for the separation and identification of metabolites present in environmental or laboratory samples, even at low concentrations. nih.gov
The environmental fate of these transformation products varies significantly. Some intermediates are readily degraded further by microbial communities, while others may persist or be transported in the environment.
For example, intermediates like 1-chloro-2-propanol, formed by Rhodococcus sp., can be further metabolized to chloroacetone. oup.com Similarly, diethylene glycol (DEG), a product from the degradation of the related compound BCEE by Xanthobacter sp., is catabolized into products like 2-hydroxyethoxyacetic acid, which can then enter central metabolic pathways. researchgate.netasm.org
In contrast, some transformation products are more recalcitrant. 2-chloroacetic acid, which accumulates during the degradation of BCEE by Pseudonocardia sp., was not readily degraded by the strain. researchgate.netasm.org The persistence of such chlorinated acetic acids in the environment can be a concern.
Beyond microbial action, abiotic processes like hydrolysis can also contribute to the transformation of BCIPE. The compound is subject to hydrolysis, which would lead to the formation of hydrochloric acid and an intermediate, (2-hydroxy-isopropyl-2-chloroisopropyl)ether. lookchem.com This intermediate can then undergo further hydrolysis to yield bis(2-hydroxypropyl) ether. lookchem.com
The table below details the identified transformation products and their subsequent environmental fate.
| Transformation Product | Identification Method(s) | Environmental Fate | Source(s) |
| 1-Chloro-2-propanol | Gas Chromatography (GC) | Further metabolized by Rhodococcus sp. to chloroacetone. | oup.com |
| Chloroacetone | Gas Chromatography (GC) | Appears as a product of 1-chloro-2-propanol metabolism. | oup.com |
| 1′-chloro-2′-propyl-3-chloro-2-prop-1-enyl-ether | MS and NMR Spectroscopy | Identified as a transient intermediate in BCPE degradation by Rhodococcus. | oup.com |
| Chloride (Cl⁻) | Ion Chromatography | Released stoichiometrically during complete degradation by a mixed culture, indicating mineralization. | scribd.com |
| 2-(2-chloro-1-methylethoxy)propanoic acid | Gas Chromatography-Mass Spectrometry (GC/MS) | Identified as a major metabolite in rat urine after oral dosage of BCIPE. | nih.gov |
| N-acetyl-S-(2-hydroxypropyl)-L-cysteine | Gas Chromatography-Mass Spectrometry (GC/MS) | Identified as a metabolite in rat urine, indicating a detoxification pathway. | nih.gov |
| (2-hydroxy-isopropyl-2-chloroisopropyl)ether | Not specified | Forms as an intermediate from the chemical hydrolysis of BCIPE. | lookchem.com |
Ecological Impact and Environmental Risk Assessment Frameworks for Bis 2 Chloroisopropyl Ether
Ecotoxicological Assessment in Aquatic Environments
The ecotoxicological impact of Bis(2-chloroisopropyl)ether (BCIPE) in aquatic environments is a critical area of study due to its potential for release into water systems. This section details the effects on various aquatic organisms, the use of predictive models for toxicity, and the underlying modes of toxic action.
Effects on Aquatic Organisms (e.g., Fish, Daphnia magna)
Studies on the acute toxicity of chloroethers have been conducted on various aquatic species. For instance, research on bis(2-chloroethyl)ether, a related compound, showed a 7-day median lethal concentration (LC50) of 56.9 mg/L for the guppy (Poecilia reticulata). canada.ca For Daphnia magna, the 48-hour LC50 for bis(2-chloroethyl)ether was reported as 240 mg/L. canada.cacanada.ca Another study found the 96-hour LC50 for the bluegill sunfish (Lepomis macrochirus) to be 600 mg/L. canada.ca These studies, all using nominal concentrations in closed systems, indicate a degree of acute toxicity to aquatic life. canada.ca
The following table summarizes the acute toxicity of the related compound, bis(2-chloroethyl)ether, to various aquatic organisms.
Acute Toxicity of Bis(2-chloroethyl)ether to Aquatic Organisms
| Species | Exposure Duration | Endpoint | Concentration (mg/L) | Reference |
|---|---|---|---|---|
| Poecilia reticulata (guppy) | 7 days | LC50 | 56.9 | canada.ca |
| Daphnia magna | 48 hours | LC50 | 240 | canada.cacanada.ca |
It is important to note that while data for BCIPE itself is limited, information on analogous compounds like bis(2-chloroethyl)ether provides insight into its potential aquatic toxicity.
Quantitative Structure-Activity Relationships (QSARs) for Aquatic Toxicity
Quantitative Structure-Activity Relationships (QSARs) are computational models used to predict the biological activity of chemicals based on their molecular structure. iwaponline.com These models are particularly useful for estimating the toxicity of untested chemicals, a crucial aspect of chemical hazard management. iwaponline.com
The development of QSARs for aquatic toxicity involves correlating molecular descriptors with experimentally determined toxicity values. iwaponline.com For many industrial chemicals, including ethers, the primary mode of toxic action is narcosis, which involves the disruption of cell membranes. europa.eu The octanol/water partition coefficient (Kow) is a key descriptor used in QSARs for narcotic chemicals, where toxicity is often inversely related to Kow. regulations.gov
The U.S. Environmental Protection Agency (EPA) has developed and utilized numerous QSAR models to predict acute and chronic toxicity to fish, aquatic invertebrates, and algae for regulatory purposes. regulations.govepa.gov These models are categorized based on the chemical class and mode of action, distinguishing between non-reactive neutral organics and those that exhibit excess toxicity due to reactive functional groups. epa.gov While specific QSAR models for this compound are not detailed in the provided search results, the general framework for their development and application is well-established. iwaponline.comeuropa.euregulations.gov
Modes of Toxic Action in Ecological Receptors
The mode of toxic action describes the initial biochemical or physiological event that leads to a toxic effect. For many industrial organic chemicals, the primary mode of action in aquatic organisms is non-specific narcosis. europa.eu Narcotic chemicals are generally non-reactive and exert their toxicity by accumulating in the lipid bilayers of cell membranes, causing disruption of membrane function. europa.eu
Chemicals like ethers are often classified as narcotics. epa.gov However, some organic compounds possess reactive functional groups that can lead to more specific modes of action and exhibit "excess toxicity," meaning they are more toxic than predicted by narcosis-based QSARs. epa.gov While BCIPE is generally considered a narcotic, a comprehensive understanding of its toxic action would require further investigation to rule out other potential mechanisms. The differentiation between narcotic and more specific modes of action is a key component of ecological risk assessment. energy.gov
Ecotoxicological Assessment in Terrestrial Environments
Effects on Soil Microorganisms
Soil microorganisms are vital for maintaining soil fertility and ecosystem health through processes like nutrient cycling and organic matter decomposition. The introduction of chemical contaminants can disrupt these microbial communities.
The biodegradation of related chloroethers in soil has been observed to be a significant fate process. nih.govcdc.gov For bis(2-chloroethyl)ether, studies have shown that soil microbes can adapt and degrade the compound, with one study reporting a half-life of approximately 16.7 days in a soil column. canada.ca The rate of degradation can increase over time, suggesting an acclimation of the microbial population. nih.gov This indicates that while these compounds can be toxic, soil microorganisms also have the potential to mitigate their environmental persistence through biodegradation. nih.govcdc.gov
Effects on Terrestrial Biota
Data on the direct effects of this compound on terrestrial organisms is limited in the provided search results. However, studies on experimental animals provide some insight into its potential toxicity. In animal studies, BCIPE has been shown to be moderately toxic following acute oral, dermal, and inhalation exposure. nih.gov Repeated oral exposure in rats led to increased liver and kidney weights. nih.gov
While direct studies on key terrestrial invertebrates like earthworms or on plant species were not found in the search results, the potential for exposure exists. Due to its physical and chemical properties, BCIPE is not expected to strongly adsorb to soil and may be mobile, potentially reaching groundwater. canada.ca The exposure of terrestrial organisms is generally considered to be low due to its limited release and persistence in the atmosphere. canada.ca However, in contaminated sites, the potential for adverse effects on terrestrial biota cannot be dismissed.
Table of Compound Names
| Common Name | IUPAC Name |
| This compound | 1,1'-oxybis(2-chloropropane) |
| Bis(2-chloroethyl)ether | 1,1'-oxybis(2-chloroethane) |
| Guppy | Poecilia reticulata |
| Daphnia magna | Daphnia magna |
| Bluegill sunfish | Lepomis macrochirus |
Ecological Risk Characterization Methodologies for this compound
Ecological risk characterization is the final step in the risk assessment process, integrating the findings from exposure and effects assessments to estimate the probability and magnitude of adverse ecological effects. greenwichschools.org This step synthesizes information on the environmental concentrations of this compound and the concentrations at which it is known to cause harm to ecological receptors. The primary goal is to determine whether the presence of this compound in the environment poses a significant risk to ecosystems. greenwichschools.orgcluin.org
The most common methodology for characterizing ecological risk is the risk quotient (RQ) method. epa.govmiamidade.gov The RQ is a unitless ratio calculated by dividing the Predicted Environmental Concentration (PEC) or Measured Environmental Concentration (MEC) by the Predicted No-Effect Concentration (PNEC).
Risk Quotient (RQ) = PEC / PNEC chemsafetypro.com
A risk quotient greater than 1 indicates a potential for adverse ecological effects, suggesting that the environmental concentration of the substance exceeds the level deemed safe for organisms in that environment. miamidade.govchemsafetypro.com This often triggers a need for more detailed, site-specific investigation or risk management measures. greenwichschools.org
Predicted Environmental Concentration (PEC) and Measured Environmental Concentration (MEC)
The PEC is an estimate of the concentration of a chemical in various environmental compartments (water, soil, sediment, air), derived from modeling based on its use, release patterns, and fate and transport properties. The MEC, on the other hand, is the concentration measured directly in environmental samples. For this compound, MECs have been identified in various environmental media. It has been detected in industrial effluents and river water, with one probable source being industrial outfalls from propylene (B89431) glycol production. nih.govresearchgate.net
The table below presents some reported environmental concentrations of this compound.
Table 1: Measured Environmental Concentrations (MEC) of this compound
Predicted No-Effect Concentration (PNEC)
The PNEC is the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.com It is derived from ecotoxicological data, such as the No Observed Effect Concentration (NOEC), Lowest Observed Effect Concentration (LOEC), or median effective/lethal concentrations (EC50/LC50), from single-species laboratory tests. chemsafetypro.comresearchgate.net An assessment factor (AF) is applied to these toxicity endpoints to extrapolate from laboratory data for a few species to a protective level for the entire ecosystem, accounting for uncertainties like interspecies and intraspecies variability. chemsafetypro.comeuropa.eu
PNEC = Toxicity Endpoint (e.g., NOEC or LC50) / Assessment Factor (AF) chemsafetypro.com
The magnitude of the assessment factor depends on the quality and quantity of the available ecotoxicity data. For instance, a larger AF (e.g., 1000) is used when only short-term acute toxicity data (LC50) is available, while a smaller AF (e.g., 10) may be used if long-term chronic NOEC data from multiple species representing different trophic levels are available. chemsafetypro.com
The table below summarizes some of the relevant ecological threshold values for this compound.
Table 2: Ecological Toxicity Thresholds and Criteria for this compound
Advanced Methodologies
Beyond the deterministic risk quotient approach, more advanced, probabilistic risk assessment methodologies can be employed. These methods provide a more comprehensive characterization of risk by considering the entire distribution of exposure and effects data.
Species Sensitivity Distributions (SSDs) : An SSD is a statistical distribution describing the variation in sensitivity to a specific chemical among different species in an ecosystem. researchgate.net By plotting the cumulative probability of species affected against the chemical concentration, an SSD can be used to estimate the hazardous concentration for a certain percentage of species (e.g., HC5), which is the concentration at which 5% of species are expected to be adversely affected. The HC5 can then be used to derive a more scientifically robust PNEC, often with a smaller assessment factor. researchgate.net Constructing an SSD requires a larger dataset of chronic toxicity data for multiple species across different taxonomic groups. researchgate.net
Probabilistic Risk Assessment : This approach explicitly incorporates variability and uncertainty in both exposure and effects assessments. Instead of single-point estimates for PEC and PNEC, probability distributions are used. The output is not a single RQ value but a probability distribution of risk, which can express, for example, the likelihood that the RQ will exceed 1. This provides a more nuanced understanding of the potential for ecological harm.
These advanced methodologies offer a more detailed picture of the ecological risks but require significantly more data than the standard risk quotient approach. For a compound like this compound, where ecotoxicological data may be limited, the risk quotient method remains a primary and essential tool for initial screening-level risk assessments. greenwichschools.org
Remediation Technologies for Bis 2 Chloroisopropyl Ether Contamination
In Situ Remediation Strategies
In situ remediation offers the advantage of treating contaminants without the costs and risks associated with excavation and transport. These technologies are applied directly to the subsurface to degrade, contain, or immobilize pollutants like BCIPE.
Bioremediation leverages the metabolic processes of microorganisms to degrade contaminants into less harmful substances. For chlorinated ethers like BCIPE, which are known for their resistance to biodegradation, enhanced approaches such as bioaugmentation are often necessary. pk.edu.plasm.org
Research has demonstrated that specific microbial strains can effectively degrade chlorinated ethers. An aerobic enrichment culture derived from contaminated groundwater was successfully adapted to transform 2,2'-dichlorodiisopropyl ether (a synonym for BCIPE). researchgate.net This mixed culture achieved over 90% removal of the contaminant in a continuous fixed-bed bioreactor, with methanol (B129727) serving as a co-substrate. researchgate.net A key finding from batch cultures was the stoichiometric release of two moles of chloride for every mole of DDE transformed, indicating complete dehalogenation. researchgate.net From this enrichment culture, a bacterial strain affiliated with the genus Rhodococcus was isolated and found capable of using DDE as its sole source of carbon and energy, tolerating concentrations up to 1 mM. researchgate.net
Similarly, studies on the related compound bis(2-chloroethyl) ether (BCEE) have identified promising bacterial strains for bioremediation. A Xanthobacter sp. strain, ENV481, was isolated and shown to grow on BCEE as its sole carbon and energy source. asm.org Its degradation pathway involves sequential dehalogenation. asm.org Another isolate, Pseudonocardia sp. strain ENV478, could cometabolically degrade BCEE after being grown on substrates like propane (B168953) or tetrahydrofuran. researchgate.net While direct field applications for BCIPE are not extensively documented, these findings highlight the potential of bioaugmentation with specialized microbial cultures as a viable in situ remediation strategy. asm.orgresearchgate.netresearchgate.net In some cases, in-situ anaerobic bio-treatment systems are considered for sites where compounds like BCIPE are present among other contaminants. maryland.gov
In Situ Chemical Oxidation (ISCO) involves injecting strong oxidants into the subsurface to chemically transform contaminants into less toxic compounds. researchgate.net For chlorinated compounds like BCIPE, common oxidants include persulfate and Fenton's reagent (hydrogen peroxide and an iron catalyst). researchgate.netregenesis.com
Field studies have demonstrated the effectiveness of combining pump-and-treat (P&T) systems with ISCO. At one site, a P&T-ISCO process using 1.5% sodium persulfate and 0.03% sodium hydroxide (B78521) was effective in treating dense non-aqueous phase liquids (DNAPLs) containing various contaminants, including the related compound bis(2-chloroethyl)ether. clu-in.org Another approach involves the use of proprietary reagents like RegenOx®, which combines a sodium percarbonate oxidant with a catalyst to generate free radicals that can destroy chlorinated compounds. regenesis.com
The Fenton process, which generates highly reactive hydroxyl radicals, has also been studied for its efficacy against chlorinated ethers. A study on surface-catalyzed Fenton treatment for BCEE in soil and groundwater found that contaminant reduction increased with lower pH, higher hydrogen peroxide concentrations, and a greater solid-to-water ratio. nih.gov Importantly, the treatment enhanced the biodegradability of the contaminated groundwater, suggesting that ISCO can be used as a pretreatment step for subsequent bioremediation. nih.gov
When degradation or removal is not immediately feasible, physical containment and hydraulic control are used to prevent the migration of contaminants. Hydraulic containment is a common strategy achieved through pump-and-treat systems, which manipulate the local groundwater flow to capture the contaminant plume. epa.gov
At complex sites, such as those with fractured bedrock, technologies like hydraulic fracturing can be employed to increase the permeability of the subsurface. clu-in.org This enhances the effectiveness of groundwater extraction wells, thereby improving hydraulic control over plumes containing contaminants such as bis(2-chloroethyl) ether. clu-in.org The general remediation approach at some Superfund sites has been the hydraulic containment of all on-site groundwater to prevent off-site migration. clu-in.org
Ex Situ Remediation Techniques
Ex situ techniques involve removing the contaminated soil or groundwater and treating it above ground. This allows for greater control over the treatment process and can often achieve higher efficiencies, though typically at a greater cost.
Advanced Oxidation Processes (AOPs) are a class of ex situ water treatment methods characterized by the generation of highly reactive hydroxyl or sulfate (B86663) radicals. sapub.orgnih.gov These processes are effective for degrading persistent organic pollutants. sapub.org
UV-activated Persulfate: The activation of persulfate (S₂O₈²⁻) by ultraviolet (UV) light generates potent sulfate radicals (SO₄⁻•), which have proven effective against chlorinated ethers. nih.gov A study on the degradation of bis(2-chloroethyl) ether (BCEE) found that an electromagnetic induction electrodeless lamp (EIEL) activating persulfate was highly efficient, achieving over 95% removal in 60 minutes under acidic conditions (pH 3). nih.gov The degradation followed pseudo-first-order kinetics, with sulfate radicals dominating under acidic conditions and hydroxyl radicals becoming more significant in alkaline environments. nih.govresearchgate.net
Sonodegradation: This AOP utilizes high-frequency ultrasound to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process creates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of contaminants and the generation of reactive radicals. A study on the removal of bis(1-chloro-2-propyl) ether, an isomer of BCIPE, found that sonochemical conversion using a 38 kHz ultrasonic bath was superior to a biological treatment method. eemj.euresearchgate.net The destruction of the ether was enhanced by bubbling air into the solution and occurred primarily near the ultrasound source. eemj.euresearchgate.net
Other AOPs, such as the Fenton process and ozonation, have also shown effectiveness. The Fenton process was highly effective in degrading BCEE, with the reaction rate being most significantly influenced by the concentration of the iron catalyst. researchgate.net Pre-ozonation, followed by coagulation, sedimentation, and sand filtration, has been shown to improve the removal of BCIPE from source water by over 50%. researchgate.net
Table 1: Research Findings on Advanced Oxidation Processes for Chlorinated Ethers This table is interactive. You can sort and filter the data by clicking on the column headers.
| Contaminant | AOP Method | Key Findings | Removal Efficiency | Reference |
|---|---|---|---|---|
| Bis(2-chloroethyl) ether (BCEE) | UV-activated Persulfate | Degradation followed pseudo-first-order kinetics. SO₄⁻• was the dominant radical in acidic conditions. | >95% in 60 min | nih.gov |
| Bis(1-chloro-2-propyl) ether | Sonodegradation (38 kHz) | Sonochemical conversion was superior to biological treatment. Air bubbling enhanced degradation. | Not specified, but superior to biological method. | eemj.eu, researchgate.net |
| Bis(2-chloroethyl) ether (BCEE) | Fenton Process | Fe²⁺ concentration was the most significant variable affecting the oxidation rate. | Not specified, but highly effective. | researchgate.net |
| Bis(2-chloroisopropyl) ether (BCIPE) | Pre-ozonation + Conventional Treatment | Limited removal with pre-ozonation alone (<20%); improved with subsequent treatment steps. | >50% (combined process) | researchgate.net |
Adsorption onto activated carbon is a widely used and effective method for removing organic compounds from water. pk.edu.pl The porous structure of activated carbon provides a large surface area for contaminants like BCIPE to adsorb onto.
The kinetics of BCIPE adsorption from an aqueous solution onto activated carbon have been described by a pseudo-first-order rate equation. pk.edu.pl A study investigating this process determined that the rate of adsorption is influenced by factors such as initial contaminant concentration, adsorbent dose, temperature, particle size, and stirring rate. pk.edu.pl In well-mixed systems, the rate-limiting step is related to the molecular diffusion of BCIPE and the available surface area for mass transfer. pk.edu.pl This method is particularly valuable for achieving a high degree of purification from industrial wastewater, such as that from propylene (B89431) oxide production plants where BCIPE is a byproduct. pk.edu.pl The use of Granular Activated Carbon (GAC) is also effective when used in conjunction with other treatments, such as ozonation, for odor control and contaminant removal in water treatment plants. researchgate.net
Table 2: Kinetic Parameters for Adsorption of Bis(2-chloroisopropyl)ether on Activated Carbon This table, based on data from Pełech (2006), is interactive. You can sort and filter the data.
| Parameter | Condition | Effect on Adsorption Rate | Reference |
|---|---|---|---|
| Initial Concentration | Varied | Rate constant decreases as initial concentration increases. | pk.edu.pl |
| Adsorbent Dose | Varied | Rate constant increases with a higher dose of activated carbon. | pk.edu.pl |
| Temperature | Varied | Rate constant increases with increasing temperature. | pk.edu.pl |
| Particle Diameter | Varied | Rate constant increases as the particle diameter of the adsorbent decreases. | pk.edu.pl |
| Stirring Rate | Varied | Rate constant increases with the rate of stirring, up to a point where it becomes independent (good mixing). | pk.edu.pl |
Performance Evaluation and Optimization of Remediation Systems
The successful remediation of this compound (BCIPE) relies on rigorous performance evaluation and continuous optimization of the selected treatment systems. This process involves detailed monitoring, pilot-scale testing, and strategic adjustments to operational parameters to maximize contaminant removal efficiency, minimize costs, and ensure long-term effectiveness.
Performance of Water Treatment Technologies
Advanced oxidation processes (AOPs) combined with adsorption technologies are frequently evaluated for treating water contaminated with BCIPE. Research into the effectiveness of an ozone/granular activated carbon (GAC) process provides specific performance metrics. In one study, pre-ozonation alone at a dosage of 1 mg/L showed limited removal of BCIPE, at less than 20%. researchgate.net However, when pre-ozonation was combined with conventional treatment steps like coagulation, sedimentation, and sand filtration, the removal efficiency improved significantly to over 50%. researchgate.net
Optimization of this system demonstrated that post-ozonation was more effective. A post-ozonation dose of 1.5 mg/L was sufficient to decrease BCIPE concentrations below their odor threshold. researchgate.net A highly optimized approach involved coupling a lower post-ozonation dose (1 mg/L) with a subsequent GAC filtration step, which also effectively resolved the contamination issue. researchgate.net This highlights a key optimization strategy: using a combination of technologies can achieve high performance while potentially reducing the required dosage of chemical oxidants. researchgate.net
Table 1: Performance of Ozonation/GAC System for this compound Removal Interactive table based on research findings. researchgate.net
| Treatment Stage | Ozone (O₃) Dosage | Additional Processes | BCIPE Removal Efficiency |
|---|---|---|---|
| Pre-Ozonation | 1 mg/L | None | < 20% |
| Pre-Ozonation | 1 mg/L | Coagulation, Sedimentation, Sand Filtration | > 50% |
| Post-Ozonation | 1.5 mg/L | - | Reduced below odor threshold |
| Post-Ozonation + GAC | 1 mg/L | Granular Activated Carbon (GAC) | Problem solved (below threshold) |
While direct studies on other AOPs for BCIPE are limited, research on the related compound bis(2-chloroethyl)ether (BCEE) offers insights into optimization. For instance, a study on surface-catalyzed Fenton treatment showed that contaminant reduction is enhanced by decreasing pH and increasing the concentration of hydrogen peroxide. nih.gov Another study on BCEE found that an electromagnetic induction electrodeless lamp (EIEL) activating persulfate achieved over 95% removal in 60 minutes under optimized conditions (pH 3, 15 mM persulfate). nih.gov These findings suggest that parameters such as pH, oxidant concentration, and energy input are critical variables for optimizing the performance of various AOPs.
Performance of Soil and Groundwater Remediation Systems
For in-situ remediation of BCIPE in soil and groundwater, Soil Vapor Extraction (SVE) and Air Sparging (AS) are common technologies. The performance of these systems is typically evaluated through pilot studies to determine key design parameters. ny.gov A crucial metric is the Effective Radius of Influence (EROI), which dictates the spacing and number of wells required for a full-scale system. ny.gov
In a pilot study for a site contaminated with multiple volatile organic compounds, including BCIPE, the EROI for SVE was determined to be approximately 45 feet at an extraction flow rate of 25 cubic feet per minute (CFM). ny.gov For the AS system, performance evaluation yielded a more conservative EROI of 35 feet based on water level rise data, although Oxidation-Reduction Potential (ORP) data suggested a much larger EROI of 80 to 100 feet. ny.gov This data was then used to optimize the full-scale design, proposing a system with 17 AS wells, each with a 35-foot EROI. ny.gov
Table 2: Pilot Test Performance Metrics for SVE and Air Sparging Data from a pilot study for remediation design. ny.gov
| Technology | Key Parameter | Value | Condition/Measurement |
|---|---|---|---|
| Soil Vapor Extraction (SVE) | Effective Radius of Influence (EROI) | ~45 feet | Flow rate of 25 CFM |
| Air Sparging (AS) | Effective Radius of Influence (EROI) | 35 feet | Based on water level rise |
| Air Sparging (AS) | Effective Radius of Influence (EROI) | 80 - 100 feet | Based on ORP response |
Comparative Performance and System Optimization
Evaluating the performance of different technologies against each other is a critical optimization step. In a study comparing treatments for the BCIPE isomer, bis(1-chloro-2-propyl) ether, sonochemical degradation was found to be superior to biological degradation under the tested conditions (38±1kHz frequency, 30W power). eemj.euresearchgate.net Further optimization of the sonodegradation process showed that bubbling air into the solution significantly improved performance, achieving 100% removal in 40 minutes compared to 90% without aeration. researchgate.net
System optimization can also lead to significant cost savings. At one remediation site treating the related compound BCEE, a pilot test was conducted to evaluate the necessity of a UV/oxidation system—a costly component of the treatment train. epa.gov The evaluation demonstrated that the GAC unit alone provided adequate treatment, allowing the UV/oxidation system to be shut down. epa.gov This optimization was estimated to save approximately $17,000 per year in operational costs while maintaining the required cleanup standards. epa.gov
Regulatory and Policy Frameworks in Environmental Management of Bis 2 Chloroisopropyl Ether
National and International Environmental Regulations
The regulation of Bis(2-chloroisopropyl)ether spans several national and international bodies, reflecting its recognition as a pollutant of concern.
In the United States , the Environmental Protection Agency (EPA) is the primary regulatory body.
Clean Water Act (CWA): The EPA listed "bis(2-chloroisopropyl) ether" as a priority pollutant on July 31, 1979. regulations.gov The agency has since issued ambient water quality criteria under section 304(a) of the CWA, based on toxicity data for bis(2-chloro-1-methylethyl) ether (CASRN 108-60-1). regulations.govregulations.gov
Resource Conservation and Recovery Act (RCRA): The compound is listed as a hazardous waste with the designation U027. epa.gov
Nomenclature Clarification: The EPA and the Environmental Laboratory Advisory Board (ELAB) have worked to resolve inconsistencies in the naming and identification of the compound across different EPA programs. epa.gov It has been established that 2,2'-oxybis(1-chloropropane), CASRN 108-60-1, is the compound of regulatory concern, as the isomer with CASRN 39638-32-9 has likely never been in industrial production and is therefore not a monitoring concern. regulations.govepa.gov
In Canada , the compound has also been subject to regulatory evaluation.
Canadian Environmental Protection Act (CEPA): Bis(2-chloroethyl) ether, a related compound, was included on the first Priority Substances List (PSL1) to assess its risk. canada.ca The assessment concluded there was insufficient data to determine if it was "toxic" to human health as defined by the act. canada.ca For Bis(2-chloroisopropyl) ether specifically, it is not on the Domestic Substances List, meaning its importation and manufacture are subject to the New Substances Notification Regulations under CEPA 1999. canada.ca
Internationally, the International Maritime Organization (IMO) provides guidelines for the transport of hazardous chemicals. This compound is listed with a UN Number (2490) and is subject to emergency schedules for toxic liquids to manage risks during maritime transport. rempec.org
Monitoring Programs and Environmental Quality Standards
To protect environmental and human health, various monitoring programs and quality standards have been established for this compound, particularly in water.
The U.S. EPA has developed National Recommended Water Quality Criteria. These standards are not regulatory until adopted by a state, but serve as scientific guidance. epa.gov The criteria for this compound are designed to protect human health from exposure through both the consumption of water and contaminated aquatic organisms. epa.gov
U.S. EPA Ambient Water Quality Criteria for this compound
| Exposure Pathway | Criterion for Human Health |
|---|---|
| Ingestion of Water and Aquatic Organisms | 34.7 µg/L epa.gov |
For potential carcinogenic effects, the EPA states that the ambient water concentration should be zero for maximum protection. epa.gov However, recognizing that a zero level may not be achievable, the agency has provided risk-based concentrations. For the related compound bis(2-chloroethyl) ether, the EPA has set criteria corresponding to different cancer risk levels, such as 0.30 µg/L for a 1 in 100,000 (10⁻⁵) risk level. epa.gov
State and facility-specific monitoring programs are also in place. For example, the Michigan Disposal Waste Treatment Plant has a groundwater monitoring program that includes annual testing for this compound, with a required detection limit of 0.001 µg/L. michigan.gov In Canada, the Municipal and Industrial Strategy for Abatement (MISA) program of the Ontario Ministry of the Environment detected the compound in industrial effluents, with mean concentrations in one plant's in-plant stream reaching 375 µg/L. canada.ca
The development of robust monitoring is supported by standardized analytical methods. The EPA has developed methods for detecting chloroethers in air, water, soil, and sediment. epa.gov For instance, EPA Method 8250, using gas chromatography/mass spectrometry, has a detection limit of 5.7 µg/L for this compound in water. nih.gov
Risk Management Strategies from an Environmental Science Perspective
From an environmental science perspective, risk management for this compound focuses on source control, spill response, and understanding its environmental fate.
Source Control: The compound is known to be a byproduct of the chlorohydrin process for producing propylene (B89431) oxide. nih.govepa.gov Therefore, a primary risk management strategy is the control of industrial waste streams from chemical manufacturing plants to prevent its release into the environment. canada.ca
Spill and Leak Management: In case of a spill, immediate response is crucial. Recommendations include isolating the spill area and using absorbent materials to collect the liquid. noaa.gov Contaminated surfaces should be washed with alcohol and then a soap and water solution. noaa.gov
Environmental Fate and Transport: Understanding the chemical's behavior in the environment is key to managing its risks. This compound is highly soluble in water and can be mobile in soils, creating a potential for groundwater contamination. canada.ca However, it is also reported to hydrolyze rapidly in water, which can mitigate its persistence. nih.gov It is not expected to bioaccumulate significantly. canada.ca
Disposal: Proper disposal of the chemical and any contaminated materials is essential. Fluidized bed incineration at high temperatures (450 to 980 °C) is a potential disposal method for hazardous wastes like this compound. nih.gov
These strategies, grounded in scientific understanding of the compound's properties and sources, form the basis for its environmental management and the reduction of potential risks.
Emerging Research Directions and Future Challenges
Development of Novel Analytical Techniques for Trace Detection
The accurate detection of BCIPE at trace levels is fundamental to assessing its environmental impact. Standard methods, such as those developed by the U.S. Environmental Protection Agency (EPA), have traditionally relied on gas chromatography-mass spectrometry (GC-MS). nih.gov EPA Method 8250, for example, uses a packed column GC/MS technique for semivolatile organic compounds and has a detection limit of 5.7 µg/L for BCIPE in solid waste and groundwater. nih.gov Another established method, EPA Method 8010, employs direct injection or purge-and-trap gas chromatography with a halogen-specific detector. nih.gov
However, emerging research is focused on developing more sensitive and efficient analytical techniques. The drive is toward methods that can detect ever-lower concentrations of BCIPE in complex environmental samples like water, soil, and sediment. epa.gov This includes the refinement of sample preparation techniques to pre-concentrate the analyte and remove interfering substances. ccme.ca
Future challenges in this area involve pushing the limits of detection to align with increasingly stringent regulatory guidelines and to better understand the background levels of BCIPE in the environment. floridadep.gov There is also a need for analytical methods that are not only highly sensitive but also cost-effective and rapid, allowing for more extensive monitoring programs. The development of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) shows promise for enhanced specificity and sensitivity in detecting BCIPE and its derivatives. wiley.com
Analytical Methods for Bis(2-chloroisopropyl)ether Detection
| Method | Matrix | Detection Limit | Reference |
|---|---|---|---|
| EPA Method 8250 (GC/MS) | Solid Waste, Groundwater | 5.7 µg/L | nih.gov |
| EPA Method 8270 | Water | 0.24 µg/L | floridadep.gov |
| GC/MS/SIM | Water | 0.03 ppb (0.03 µg/L) | epa.gov |
Advanced Understanding of Environmental Transformation Pathways
Once released into the environment, BCIPE can undergo various transformation processes. Understanding these pathways is crucial for predicting its long-term fate and potential for exposure. Research indicates that BCIPE is relatively stable in the environment, but it can be degraded through both abiotic and biotic mechanisms. epa.gov
Abiotic degradation of BCIPE is generally slow. Direct photolysis in surface waters is not expected to be a significant pathway as the compound does not absorb radiation in the visible or near-UV regions. nih.gov However, in the atmosphere, it may undergo photooxidative destruction. cdc.gov Hydrolysis is also a slow process. cdc.gov
Biotic degradation appears to be a more significant fate process. cdc.gov Studies have shown that BCIPE can be biodegraded by microorganisms in water and soil. For instance, some bacterial strains are capable of using BCIPE as a carbon and energy source. asm.orgacs.org One identified pathway involves sequential dehalogenation reactions, leading to the formation of less chlorinated and more biodegradable compounds. asm.org However, under anaerobic conditions, BCIPE degradation is significantly slower. nih.gov A key challenge is to fully elucidate the various biotic and abiotic degradation pathways and the factors that influence their rates, such as temperature, pH, and microbial community composition.
Integrated Assessment of Ecological Risks from Degradation Products
The transformation of BCIPE in the environment leads to the formation of various degradation products, which may themselves pose ecological risks. A comprehensive risk assessment, therefore, must consider not only the parent compound but also its metabolites.
Animal studies have identified several metabolites of BCIPE, including 1-chloro-2-propanol (B90593), propylene (B89431) oxide, and 2-(1-methyl-2-chloroethoxy) propionic acid. egle.state.mi.us Propylene oxide, in particular, is a known animal carcinogen. egle.state.mi.us In rats, major urinary metabolites have been identified as 2-(2-chloro-1-methylethoxy)propanoic acid and N-acetyl-S-(2-hydroxypropyl)-L-cysteine. nih.gov
A significant challenge is to identify all major degradation products formed under different environmental conditions and to assess their individual and combined toxicity. nih.gov The ecological risks associated with these transformation products are not yet fully understood, and further research is needed to evaluate their potential impacts on various organisms in the ecosystem. This integrated assessment is essential for developing environmental quality standards that are truly protective of ecosystem health.
Innovative Remediation Technologies for Persistent Residues
Due to its persistence, the remediation of BCIPE-contaminated sites presents a significant challenge. Conventional remediation techniques may not be sufficient, leading to research into more innovative technologies.
Advanced Oxidation Processes (AOPs) are a promising approach for the degradation of persistent organic pollutants like BCIPE. kirj.eeopenbiotechnologyjournal.com AOPs generate highly reactive hydroxyl radicals that can break down the BCIPE molecule. kirj.ee Technologies such as the Fenton process (using iron salts and hydrogen peroxide), ozonation, and UV/H2O2 systems have been investigated for their effectiveness in degrading chloroalkyl ethers. nih.govresearchgate.netresearchgate.netresearchgate.net For example, sonodegradation, which uses ultrasonic irradiation, has shown potential for the removal of BCIPE from aqueous solutions. researchgate.net
Bioremediation is another innovative strategy that utilizes the metabolic capabilities of microorganisms to degrade BCIPE. osti.gov The isolation and application of specific bacterial strains that can effectively break down this compound is an active area of research. asm.org Other technologies being explored for organic contaminants include soil washing, solvent extraction, and thermal desorption. osti.gov
The primary challenge is to develop remediation technologies that are not only effective in removing BCIPE but are also cost-effective, scalable, and environmentally friendly. Further research is needed to optimize the performance of these innovative technologies and to demonstrate their efficacy in real-world field applications.
Emerging Remediation Technologies for BCIPE
| Technology | Principle | Potential Advantages | Reference |
|---|---|---|---|
| Advanced Oxidation Processes (e.g., Fenton, Ozonation, UV/H2O2) | Generation of highly reactive hydroxyl radicals to chemically break down the BCIPE molecule. | Can lead to complete mineralization of the contaminant. Effective for a wide range of organic compounds. | nih.govkirj.ee |
| Sonodegradation | Use of ultrasonic irradiation to induce chemical reactions and degrade the pollutant. | Can be effective for destruction in aqueous solutions. | researchgate.net |
| Bioremediation | Utilization of microorganisms to metabolize and break down BCIPE into less harmful substances. | Potentially cost-effective and environmentally friendly. Can be applied in-situ. | asm.orgosti.gov |
| Soil Washing/Solvent Extraction | Using liquids (water or solvents) to scrub or dissolve contaminants from soil. | Can be effective for treating excavated soils. | osti.gov |
Global Monitoring and Distribution Studies of BCIPE in the Environment
Understanding the global distribution of BCIPE is essential for assessing the scale of its environmental contamination and for prioritizing areas for further investigation and potential remediation. As a byproduct of industrial processes, such as the synthesis of propylene oxide, BCIPE has been detected in various environmental compartments worldwide. chemicalbook.comepa.gov
Monitoring studies have confirmed the presence of BCIPE in drinking water and waterways. chemicalbook.comresearchgate.net For instance, it has been detected in rivers in the United States and the Netherlands. chemicalbook.comresearchgate.net A nationwide investigation in China also found BCIPE in both raw and finished drinking water, linking its presence to industrial byproducts. researchgate.net
The future of global monitoring will likely involve more extensive and systematic sampling programs across different countries and environmental media. A major challenge is the lack of comprehensive monitoring data from many regions of the world. Establishing a global database of BCIPE concentrations would be invaluable for tracking trends, identifying hotspots of contamination, and evaluating the effectiveness of international regulations and control measures. Furthermore, studies on the long-range transport of BCIPE are needed to understand its potential to contaminate remote ecosystems.
Q & A
Q. Table 1. GC-MS Parameters for BCIPE Detection
| Parameter | Specification | Reference |
|---|---|---|
| Quantitation ion | m/z 45 | |
| Column | Rxi®-SVOCms (30 m × 0.25 mm ID) | |
| Calibration RSD | ≤3.3% |
Basic: What are BCIPE’s acute and chronic toxicity profiles in mammalian models?
Answer:
- Acute toxicity :
- Chronic toxicity :
Methodological note : Use OECD Test Guidelines 420 (acute oral) and 451 (chronic/carcinogenicity) for standardized assays.
Advanced: How can researchers resolve contradictory data on BCIPE’s carcinogenic potential?
Answer:
Contradictions arise from species-specific responses (e.g., mouse alveolar adenomas vs. negative rat data). To address this:
Dose-response reanalysis : Apply benchmark dose (BMD) modeling to high-dose mouse data to assess relevance at lower exposures .
Mechanistic studies : Investigate BCIPE’s metabolism in human vs. rodent hepatic microsomes to identify reactive intermediates .
Cross-species extrapolation : Use physiologically based pharmacokinetic (PBPK) models to adjust for metabolic differences .
Key data gap : BCIPE’s interaction with human CYP450 isoforms remains uncharacterized .
Advanced: What methodological optimizations improve BCIPE detection in humid environments?
Answer:
High humidity reduces BCIPE’s breakthrough volume in air sampling. Mitigation strategies include:
- Adsorbent selection : Use Tenax® TA over silica gel to minimize water interference .
- Thermodynamic calibration : Adjust for Henry’s Law constant (k°H = 6.5 mol/kg·bar at 298 K), which governs air-water partitioning .
- Humidity-controlled chambers : Validate sampling efficiency at 30–90% relative humidity .
Q. Table 2. Henry’s Law Data for BCIPE
| k°H (mol/kg·bar) | Temp. Dependence (K) | Method | Reference |
|---|---|---|---|
| 6.5 | 2800 | X |
Basic: What physicochemical properties govern BCIPE’s environmental distribution?
Answer:
- Water solubility : 1.6 g/L (20°C), facilitating aquatic mobility .
- Vapor pressure : 0.12 mmHg (25°C), indicating moderate volatility .
- Log Kₒw : 2.47, suggesting low bioaccumulation potential .
Methodological implication : Use EPA Method 8021B for aqueous quantification (detection limit: 0.02 µg/L) .
Advanced: How to design studies elucidating BCIPE’s organ-specific toxicity mechanisms?
Answer:
Omics integration : Pair transcriptomics (RNA-seq) with histopathology to identify liver/kidney injury pathways .
In vitro models : Use human organoids to bypass interspecies variability observed in rodent studies .
Biomarker discovery : Screen for urinary metabolites (e.g., chloroethyl conjugates) as exposure indicators .
Critical consideration : Prioritize ATSDR’s inclusion criteria (Table B-1) for study relevance, including routes of exposure and systemic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
